1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16403693
InChI: InChI=1S/C10H11F2N3S.ClH/c11-4-6-15-10(3-5-14-15)13-7-8-1-2-9(12)16-8;/h1-3,5,13H,4,6-7H2;1H
SMILES:
Molecular Formula: C10H12ClF2N3S
Molecular Weight: 279.74 g/mol

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16403693

Molecular Formula: C10H12ClF2N3S

Molecular Weight: 279.74 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H12ClF2N3S
Molecular Weight 279.74 g/mol
IUPAC Name 2-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C10H11F2N3S.ClH/c11-4-6-15-10(3-5-14-15)13-7-8-1-2-9(12)16-8;/h1-3,5,13H,4,6-7H2;1H
Standard InChI Key QWPCMJBEWOHFIV-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1)F)CNC2=CC=NN2CCF.Cl

Introduction

Synthesis

The synthesis of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine involves multi-step organic reactions. Below is a typical synthetic route:

Steps:

  • Formation of the Pyrazole Core:

    • Hydrazine derivatives react with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

  • Introduction of the Fluoroethyl Group:

    • The fluoroethyl group is introduced via nucleophilic substitution using fluoroethyl halides.

  • Attachment of the Thienylmethyl Group:

    • The thienylmethyl moiety is added through a nucleophilic substitution reaction involving thienylmethyl halides.

  • Final Assembly:

    • The intermediate compounds are coupled under controlled conditions (specific temperature and pH) to yield the target molecule.

Industrial Considerations:

For large-scale production, continuous flow reactors and automated synthesis platforms may be employed to optimize yield and purity.

Applications in Research

The compound's unique structure makes it a valuable candidate for various scientific studies, particularly in medicinal chemistry and pharmacology.

Potential Applications:

  • Biological Activity:

    • Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    • The fluorine atoms and thienyl group may enhance binding affinity to molecular targets such as enzymes or receptors.

  • Drug Development:

    • The compound could serve as a lead molecule in the design of new therapeutic agents due to its favorable chemical properties.

    • Its structural features are often associated with improved metabolic stability and bioavailability.

Comparison with Related Compounds

To better understand its significance, this compound can be compared with structurally similar molecules:

CompoundKey FeaturesPotential Applications
1-(5-fluoro-2-thienyl)-N-[pyrazolyl]methanamineFluorinated thiophene + pyrazoleAntimicrobial, anticancer research
5-(furan-2-yl)-3-(p-tolyl)-pyrazole derivativesFuran + pyrazole coreAntimicrobial activity

The inclusion of fluorine atoms in the studied compound potentially enhances its pharmacological profile compared to these analogs.

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